molecular formula C12H16O4 B12630205 4-(4-Ethyl-1,3-dioxolan-2-yl)-2-methoxyphenol CAS No. 918789-75-0

4-(4-Ethyl-1,3-dioxolan-2-yl)-2-methoxyphenol

Cat. No.: B12630205
CAS No.: 918789-75-0
M. Wt: 224.25 g/mol
InChI Key: CXYVAOVQPWRQMX-UHFFFAOYSA-N
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Description

4-(4-Ethyl-1,3-dioxolan-2-yl)-2-methoxyphenol is an organic compound that features a dioxolane ring and a methoxyphenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethyl-1,3-dioxolan-2-yl)-2-methoxyphenol typically involves the reaction of 4-ethyl-1,3-dioxolane with 2-methoxyphenol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced techniques such as distillation, crystallization, and chromatography ensures the efficient separation and purification of the compound. Quality control measures are implemented to maintain the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethyl-1,3-dioxolan-2-yl)-2-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in the formation of various substituted phenols.

Scientific Research Applications

4-(4-Ethyl-1,3-dioxolan-2-yl)-2-methoxyphenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(4-Ethyl-1,3-dioxolan-2-yl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Ethyl-1,3-dioxolan-2-yl)methyl benzoate
  • 9-[[(2S,4S)-4-ethyl-1,3-dioxolan-2-yl]methyl]carbazole

Uniqueness

4-(4-Ethyl-1,3-dioxolan-2-yl)-2-methoxyphenol is unique due to its specific combination of a dioxolane ring and a methoxyphenol group. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications. Its versatility in undergoing different chemical reactions and its potential biological activities further distinguish it from similar compounds.

Properties

CAS No.

918789-75-0

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

4-(4-ethyl-1,3-dioxolan-2-yl)-2-methoxyphenol

InChI

InChI=1S/C12H16O4/c1-3-9-7-15-12(16-9)8-4-5-10(13)11(6-8)14-2/h4-6,9,12-13H,3,7H2,1-2H3

InChI Key

CXYVAOVQPWRQMX-UHFFFAOYSA-N

Canonical SMILES

CCC1COC(O1)C2=CC(=C(C=C2)O)OC

Origin of Product

United States

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